3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazol-2-one
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Overview
Description
3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazol-2-one is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonylpropyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercaptopropionic acid with thionyl chloride to form 3-chloropropyl thiol. This intermediate is then reacted with hydrazine hydrate to form 3-(3-mercaptopropyl)-1,3,4-thiadiazole. Finally, the methylsulfonyl group is introduced through the reaction with methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. It can inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazole: Lacks the carbonyl group present in 3-(3-Methylsulfonylpropyl)-1,3,4-thiadiazol-2-one.
3-(3-Methylsulfonylpropyl)-1,2,4-thiadiazol-5-one: Similar structure but with different positioning of the nitrogen and sulfur atoms in the ring.
3-(3-Methylsulfonylpropyl)-1,3,4-oxadiazol-2-one: Contains an oxygen atom in place of one of the sulfur atoms.
Uniqueness
This compound is unique due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
3-(3-methylsulfonylpropyl)-1,3,4-thiadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S2/c1-13(10,11)4-2-3-8-6(9)12-5-7-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJYNBPHDWQSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C(=O)SC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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